Welcome to the BenchChem Online Store!
molecular formula C17H22N4O5 B8368093 tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate

Cat. No. B8368093
M. Wt: 362.4 g/mol
InChI Key: VAHVCJLPUOEIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645753B2

Procedure details

A mixture of 2-methylsulfanyl-5-nitro-benzooxazole (10.0 g, 47.57 mmol, 1.0 equiv) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (14.29 g, 71.36 mmol, 1.5 equiv) in anhydrous DMAc (50 mL) was heated to 140° C. for 72 h. The solution was concentrated by evaporation under reduced pressure and the crude reaction product purified with column chromatography on silica eluting with ethyl acetate/cyclohexane (1:1) to give 4.1 g (24%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.48 (s, 9H), 1.50-1.53 (m, 2H), 2.11-2.20 (m, 2H), 2.87-3.05 (m, 2H), 3.89-4.01 (m, 1H), 4.05-4.16 (m, 2H), 5.51 (d, J=7.5 Hz, 1H), 7.30 (d, J=8.7 Hz, 1H), 8.02 (dd, J=8.7 Hz, J=2.3 Hz, 1H), 8.18 (d, J=2.3 Hz, 1H). 13C NMR (75 MHz, CDCl3): δ 28.40, 32.29, 42.46, 50.88, 79.81, 108.36, 111.99, 116.77, 143.90, 145.23, 152.38, 154.66, 162.69. MS (ISP): 363.5 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
CS[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:6]=2[N:7]=1.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([NH2:28])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16]>CC(N(C)C)=O>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([NH:28][C:3]2[O:4][C:5]3[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:6]=3[N:7]=2)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
14.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
purified with column chromatography on silica eluting with ethyl acetate/cyclohexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.